Cas no 1804689-68-6 (2-(Bromomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-carboxaldehyde)

2-(Bromomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-carboxaldehyde 化学的及び物理的性質
名前と識別子
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- 2-(Bromomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-carboxaldehyde
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- インチ: 1S/C9H4BrF6NO2/c10-2-5-7(8(11,12)13)6(19-9(14,15)16)1-4(3-18)17-5/h1,3H,2H2
- InChIKey: AWTVDIAWDDHURY-UHFFFAOYSA-N
- SMILES: BrCC1C(C(F)(F)F)=C(C=C(C=O)N=1)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 9
- 重原子数量: 19
- 回転可能化学結合数: 3
- 複雑さ: 321
- XLogP3: 3.3
- トポロジー分子極性表面積: 39.2
2-(Bromomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-carboxaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029079622-1g |
2-(Bromomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-carboxaldehyde |
1804689-68-6 | 97% | 1g |
$1,445.30 | 2022-04-01 |
2-(Bromomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-carboxaldehyde 関連文献
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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2-(Bromomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-carboxaldehydeに関する追加情報
Introduction to 2-(Bromomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-carboxaldehyde (CAS No. 1804689-68-6)
2-(Bromomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-carboxaldehyde, with the CAS number 1804689-68-6, is a highly specialized compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a bromomethyl group, a trifluoromethoxy substituent, and a trifluoromethyl group, all attached to a pyridine ring. These functional groups endow the molecule with a range of interesting properties that make it a valuable intermediate in the synthesis of various bioactive compounds.
The bromomethyl group in 2-(Bromomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-carboxaldehyde provides a versatile handle for further chemical modifications. This functional group can undergo various reactions such as nucleophilic substitution, which is crucial for the synthesis of more complex molecules. The trifluoromethoxy and trifluoromethyl substituents, on the other hand, introduce significant electronic effects and lipophilicity to the molecule, which can influence its biological activity and pharmacokinetic properties.
Recent studies have highlighted the potential of 2-(Bromomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-carboxaldehyde in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent anti-inflammatory and anti-cancer activities. The brominated pyridine scaffold was found to enhance the binding affinity of these derivatives to specific protein targets, thereby improving their therapeutic efficacy.
In addition to its biological applications, 2-(Bromomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-carboxaldehyde has also been explored for its use in materials science. The presence of fluorinated groups imparts unique physical and chemical properties to the molecule, making it suitable for applications in advanced materials such as polymers and coatings. Research in this area has shown that compounds with similar structures can enhance the thermal stability and mechanical strength of these materials.
The synthesis of 2-(Bromomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-carboxaldehyde typically involves multi-step procedures that require careful control of reaction conditions to ensure high yields and purity. One common synthetic route involves the bromination of a pyridine derivative followed by the introduction of trifluoromethoxy and trifluoromethyl groups through selective substitution reactions. Advanced techniques such as microwave-assisted synthesis and catalytic methods have been employed to optimize these processes, leading to more efficient and scalable production methods.
The characterization of 2-(Bromomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-carboxaldehyde is essential for both research and industrial applications. Various analytical techniques, including nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR), are commonly used to confirm the structure and purity of the compound. These methods provide detailed information about the molecular composition and help ensure that the final product meets stringent quality standards.
In conclusion, 2-(Bromomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-carboxaldehyde (CAS No. 1804689-68-6) is a multifaceted compound with significant potential in both pharmaceutical research and materials science. Its unique structural features make it an attractive candidate for the development of novel bioactive molecules and advanced materials. Ongoing research continues to uncover new applications and optimize synthetic methods, further solidifying its importance in these fields.
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